4-cyclopropoxybutan-1-ol
Description
Properties
CAS No. |
1135034-80-8 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Elucidation of Reactivity and Mechanistic Pathways of 4 Cyclopropoxybutan 1 Ol
Ring-Opening Reactions of the Cyclopropyl (B3062369) Ether Moiety
The strained three-membered ring of the cyclopropyl group in 4-cyclopropoxybutan-1-ol makes it prone to ring-opening reactions, a characteristic that is central to its chemical reactivity.
Acid-Catalyzed Ring Opening Mechanisms
In the presence of acids, the ether oxygen of the cyclopropoxy group can be protonated, forming an oxonium ion. This activation facilitates the cleavage of a carbon-carbon bond within the cyclopropane (B1198618) ring. The ring-opening can proceed through mechanisms with characteristics of both SN1 and SN2 pathways. openstax.orglibretexts.org The exact mechanism and the resulting product distribution can be influenced by the structure of the cyclopropane and the reaction conditions. openstax.orglibretexts.org For instance, in unsymmetrical cyclopropanes, the attack of a nucleophile can occur at either the more or less substituted carbon, depending on the degree of carbocation character at the transition state. openstax.org The use of Brønsted acids in fluorinated alcohol solvents like hexafluoroisopropanol (HFIP) has been shown to be effective for the nucleophilic ring-opening of donor-acceptor cyclopropanes. researchgate.netacs.org
The stability of the resulting carbocation intermediate plays a significant role in the regioselectivity of the ring-opening. Due to hyperconjugation between the bent bonds of the cyclopropane ring and the empty p-orbital of the carbocation, a cyclopropylmethyl cation is notably stable. tandfonline.com This stability can direct the regiochemical outcome of the reaction.
Radical-Mediated Ring Opening and Cascade Reactions
The cyclopropyl group can also undergo ring-opening via radical intermediates. These reactions often involve an initial oxidation step to generate a radical cation, which then fragments. unifr.chresearchgate.net This fragmentation can initiate a cascade of subsequent reactions, leading to the formation of more complex molecular architectures. acs.orgnih.govrsc.org
Oxidative processes are key to initiating radical-mediated ring-opening reactions of cyclopropyl ethers. nih.govnih.govbeilstein-journals.org Single-electron transfer (SET) from the cyclopropyl ether to an oxidant generates a radical cation. unifr.ch Quantum chemical studies on cyclopropyl silyl (B83357) ethers have shown that upon ionization, spontaneous C-C bond cleavage occurs, even in the absence of nucleophiles. unifr.chresearchgate.net This process is highly selective, with the endocyclic C-C(OR) bond being preferentially cleaved. unifr.chresearchgate.net This selectivity is attributed to the topology of the potential energy surface of the radical cation, which directs the fragmentation pathway. researchgate.net
Transition metals are effective catalysts for the ring-opening of cyclopropanes. ontosight.ai Iron(III) salts, for example, can mediate the oxidative ring-opening of cyclopropyl silyl ethers to generate β-carbonyl radicals. acs.orgnih.gov These radicals can then participate in subsequent cyclization reactions, forming mono- and bicyclic products. acs.orgnih.gov A notable example is the Fe(III)-mediated radical cascade reaction of cyclopropyl silyl ethers bearing a phenyl-substituted butenyl side chain, which leads to the formation of complex tricyclic ethers. acs.orgnih.gov The proposed mechanism involves the initial formation of a β-keto radical, followed by a 5-exo cyclization and a subsequent cascade sequence. acs.org
Gold catalysts can also be employed in these transformations. The coordination of a gold complex to the π-system of an alkyne can render it susceptible to nucleophilic attack, initiating a cascade that can involve ring systems. youtube.com
Table 1: Examples of Transition Metal-Catalyzed Ring-Opening Reactions of Cyclopropyl Derivatives
| Catalyst | Substrate Type | Key Intermediate | Product Type | Ref. |
| Fe(III) | Cyclopropyl Silyl Ethers | β-Carbonyl Radical | Mono- and Bicyclic Products | acs.orgnih.gov |
| Gold | Alkynes | Gold-Coordinated π-System | Fused Ring Systems | youtube.com |
| Rh(I) | Vinyl Cyclopropanes | Rhoda-cyclobutene | Tetrahydropyridin-3-ol derivatives | scispace.com |
| Palladium | Vinyl Cyclopropanes | π-Allylpalladium Complex | Indolenines | acs.org |
Nucleophilic Ring Opening Reactions
The strained ring of cyclopropyl ethers is also susceptible to attack by nucleophiles, leading to ring-opening. These reactions are valuable for forming new carbon-carbon and carbon-heteroatom bonds.
The regioselectivity of nucleophilic ring-opening is influenced by both steric and electronic factors. nih.govyoutube.com In base-catalyzed or non-acidic conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. libretexts.orgyoutube.com This results in a predictable regiochemical outcome.
Under acidic conditions, the situation is more complex. The regioselectivity depends on the substitution pattern of the cyclopropane ring. openstax.org If the ring carbons are primary or secondary, attack at the less substituted carbon is favored. openstax.org However, if one of the carbons is tertiary, the attack may preferentially occur at the more substituted carbon due to the development of partial positive charge at this position in the transition state, indicating a shift towards an SN1-like mechanism. openstax.org The stereochemistry of these reactions often proceeds with inversion of configuration at the site of nucleophilic attack, consistent with an SN2-type pathway. nih.gov
Table 2: Regioselectivity in Nucleophilic Ring-Opening of Epoxides (as an analogy)
| Conditions | Nucleophile | Site of Attack (Unsymmetrical Epoxide) | Stereochemistry | Ref. |
| Basic/Neutral | Strong (e.g., RO⁻, CN⁻) | Less substituted carbon | Inversion (trans product) | libretexts.orgyoutube.com |
| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon (if tertiary) | Inversion (trans product) | openstax.orglibretexts.org |
| Acidic | Weak (e.g., H₂O, ROH) | Less substituted carbon (if primary/secondary) | Inversion (trans product) | openstax.orglibretexts.org |
Intramolecular Cyclization Pathways
The bifunctional nature of this compound, containing both a hydroxyl group and an ether linkage, presents the possibility of intramolecular cyclization to form heterocyclic compounds. The specific product formed would depend on the reaction conditions, which dictate which bonds are formed and broken.
One plausible pathway is an intramolecular Williamson ether synthesis. masterorganicchemistry.com This would first involve the deprotonation of the terminal hydroxyl group with a strong base, such as sodium hydride (NaH), to form a primary alkoxide. This potent nucleophile could then, in principle, attack one of the carbons of the cyclopropane ring, displacing the rest of the ether as a leaving group. However, the high stability of the cyclopropane ring makes this direct SN2 attack on a ring carbon unlikely without prior activation or ring-opening.
A more probable cyclization pathway involves the cleavage of the C-O bond of the ether. Under acidic conditions, the oxygen of the cyclopropoxy group can be protonated, making it a better leaving group. The terminal hydroxyl group can then act as an intramolecular nucleophile. Depending on which C-O bond of the ether cleaves, different cyclic products could be formed. If the bond between the cyclopropyl ring and the ether oxygen is cleaved, it would lead to cyclopropanol (B106826) and 1,4-butanediol, which could then potentially cyclize to form tetrahydrofuran (B95107) (THF).
Alternatively, and more likely, is the cleavage of the bond between the butoxy chain and the ether oxygen. In this scenario, the terminal hydroxyl group would attack the carbon at the 4-position of the butanol chain, leading to the formation of a five-membered THF ring with a cyclopropyl leaving group. The formation of five- and six-membered rings through intramolecular reactions is generally favored. masterorganicchemistry.com The intramolecular cyclization of haloalcohols, such as 4-chlorobutan-1-ol, to form THF is a well-established reaction and serves as a strong analogue for the potential reactivity of this compound under appropriate conditions. youtube.com
The following table outlines a hypothetical intramolecular cyclization of a related haloalkanol, demonstrating the favorability of such ring closures.
| Reactant | Reagent | Product | Ring Size | Notes |
| 4-chlorobutan-1-ol | Strong Base (e.g., NaH) | Tetrahydrofuran (THF) | 5 | Intramolecular Williamson ether synthesis. youtube.com |
| 5-chloropentan-1-ol | Strong Base (e.g., NaH) | Tetrahydropyran (THP) | 6 | Favored ring formation. |
| 3-chloropropan-1-ol | Strong Base (e.g., NaH) | Oxetane | 4 | Less favorable than 5- or 6-membered rings. youtube.com |
Reactions of the Butanol Hydroxyl Group
The primary alcohol functional group in this compound is expected to undergo the typical reactions of primary alcohols, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions and Product Diversification
The primary alcohol moiety of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), would be expected to oxidize the primary alcohol to 4-cyclopropoxybutanal. youtube.com These reactions are typically carried out under anhydrous conditions to prevent over-oxidation to the carboxylic acid. organic-chemistry.org
Conversely, strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid (H₂SO₄), will oxidize the primary alcohol all the way to the corresponding carboxylic acid, 4-cyclopropoxybutanoic acid. youtube.comlibretexts.orgncert.nic.in To ensure complete oxidation to the carboxylic acid, the reaction is often performed with an excess of the oxidizing agent and heated under reflux. chemguide.co.uk
The following table summarizes the expected products from the oxidation of this compound under different conditions.
| Starting Material | Reagent(s) | Expected Product | Product Type |
| This compound | Pyridinium chlorochromate (PCC) | 4-cyclopropoxybutanal | Aldehyde |
| This compound | Na₂Cr₂O₇, H₂SO₄, H₂O | 4-cyclopropoxybutanoic acid | Carboxylic Acid |
| This compound | KMnO₄, H⁺ (or OH⁻), heat | 4-cyclopropoxybutanoic acid | Carboxylic Acid |
Esterification and Etherification for Further Functionalization
The hydroxyl group of this compound can be readily converted into an ester or an ether, allowing for further functionalization of the molecule.
Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid, leads to the formation of the corresponding ester. This reversible reaction is known as the Fischer esterification. byjus.comchemguide.co.ukchemguide.co.ukmasterorganicchemistry.com For example, reacting this compound with acetic acid would yield 4-cyclopropoxybutyl acetate. To drive the equilibrium towards the product, the alcohol can be used in excess or water can be removed as it is formed. masterorganicchemistry.com Esters can also be formed by reacting the alcohol with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. chemguide.co.uk
Etherification: To form an ether from the butanol hydroxyl group, the Williamson ether synthesis is a common method. wikipedia.orgbyjus.comlibretexts.org This involves first deprotonating the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide. This alkoxide then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form a new ether linkage. masterorganicchemistry.com For instance, treatment of this compound with NaH followed by methyl iodide would be expected to produce 1-cyclopropoxy-4-methoxybutane. This reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com
The table below provides examples of these functionalization reactions.
| Reaction Type | Reactants | Catalyst/Base | Expected Product |
| Fischer Esterification | This compound + Acetic Acid | H₂SO₄ | 4-cyclopropoxybutyl acetate |
| Williamson Ether Synthesis | This compound + Methyl Iodide | NaH | 1-cyclopropoxy-4-methoxybutane |
Nucleophilic Displacement Reactions
The hydroxyl group of an alcohol is a poor leaving group, but it can be converted into a good leaving group, allowing for nucleophilic substitution reactions. chemistrysteps.commasterorganicchemistry.com This is typically achieved by protonating the alcohol with a strong acid. libretexts.org The resulting protonated hydroxyl group (an oxonium ion) is a much better leaving group (water). masterorganicchemistry.comjove.com
For a primary alcohol like this compound, the subsequent reaction with a nucleophile, such as a halide ion, will proceed via an SN2 mechanism. chemistrysteps.comlibretexts.org For example, treatment with concentrated hydrobromic acid (HBr) would lead to the formation of 1-bromo-4-cyclopropoxybutane.
Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the primary alcohol into the corresponding alkyl chloride or bromide, respectively. jove.com These reagents also proceed through an SN2 mechanism and are effective for primary and secondary alcohols. chemistrysteps.com
The following table illustrates expected nucleophilic displacement reactions.
| Starting Material | Reagent(s) | Expected Product | Reaction Type |
| This compound | Concentrated HBr | 1-bromo-4-cyclopropoxybutane | SN2 |
| This compound | SOCl₂, pyridine | 1-chloro-4-cyclopropoxybutane | SN2 |
| This compound | PBr₃ | 1-bromo-4-cyclopropoxybutane | SN2 |
Interplay Between Cyclopropyl Ring Strain and Butanol Reactivity
The cyclopropane ring is characterized by significant ring strain, which imparts unique chemical properties. This strain can influence the reactivity of the adjacent butanol portion of the molecule, particularly in reactions that involve the formation of cationic intermediates or under harsh reaction conditions.
The cyclopropyl group can act as a good π-electron donor and can stabilize adjacent carbocations. stackexchange.com In reactions involving the butanol hydroxyl group that proceed through a carbocationic intermediate (though less likely for a primary alcohol unless rearrangement occurs), the cyclopropyl group could participate through neighboring group effects, potentially leading to rearranged products. youtube.com
More significantly, the strained C-C bonds of the cyclopropane ring can undergo cleavage under certain conditions, such as in the presence of strong acids or metal catalysts. core.ac.uk For example, acid-catalyzed reactions of some cyclopropyl derivatives can lead to ring-opening and rearrangement. acs.orgacs.org In the context of this compound, strongly acidic conditions used for reactions at the hydroxyl group (e.g., dehydration or some nucleophilic substitutions) could potentially induce the opening of the cyclopropane ring. This would lead to a mixture of products and a loss of the cyclopropoxy moiety. The ring-opening of cyclopropyl ethers can be regioselective, influenced by the reaction conditions and the substitution pattern of the ring. acs.org
The cyclopropyl group is also known to influence the reactivity of adjacent functional groups in cycloaddition reactions, where it can act as the donor in a donor-acceptor cyclopropane system. researchgate.net While not a cycloaddition, this donor character could subtly affect the electron density and thus the reactivity of the butoxy chain.
Rearrangement Reactions and Isomerization Processes
Rearrangement and isomerization reactions of this compound could be initiated at either the cyclopropyl or the butanol portion of the molecule, typically under catalytic conditions.
Rearrangements involving the cyclopropyl ring: Under Lewis or Brønsted acid catalysis, cyclopropyl ketones are known to undergo the Cloke-Wilson rearrangement to form dihydrofurans. acs.orgrsc.org While this compound is not a ketone, its oxidation product, 4-cyclopropoxybutanal, could potentially undergo a similar acid-catalyzed rearrangement involving ring-opening of the cyclopropane and subsequent cyclization with the aldehyde oxygen. This would result in a substituted furan (B31954) or pyran derivative, depending on the regioselectivity of the ring opening.
Radical-induced ring-opening of cyclopropane derivatives is also a known process, which can be followed by cyclization or other reactions. nih.gov Such pathways could be initiated under specific radical-generating conditions.
Isomerization of the butanol chain: The butanol chain itself can undergo isomerization. For example, n-butanol can be isomerized to isobutene over zeolite catalysts through a process involving dehydration and skeletal rearrangement. rsc.org While this compound is an ether, not a simple alcohol, similar acidic catalysts could potentially promote dehydration of the butanol moiety, followed by rearrangement of the resulting unsaturated ether. Such reactions often lead to complex mixtures of products.
Any reaction that generates a carbocation on the butoxy chain could also be susceptible to hydride shifts, leading to constitutional isomers, although this is less common with primary alcohols unless high energy intermediates are formed. masterorganicchemistry.com
Reaction Kinetics and Thermodynamic Studies of Transformations
To date, specific kinetic and thermodynamic data for the transformations of this compound have not been reported in the literature. However, we can infer the likely energetic landscape of its rearrangements based on studies of analogous systems.
The rate-determining step in the carbocationic rearrangement of this compound under acidic conditions would likely be the initial formation of a carbocation, either from the alcohol or the ether. The subsequent hydride shifts and ring-opening rearrangements are typically very fast, often with low activation barriers. uregina.ca
The table below provides a qualitative comparison of the expected thermodynamic stability of key species involved in the rearrangement of this compound.
| Compound/Intermediate | Relative Thermodynamic Stability | Key Factors |
| This compound | Reactant (Reference) | Contains a strained cyclopropane ring. |
| Primary 4-Cyclopropoxybutyl cation | Very Low | Highly unstable primary carbocation. |
| Secondary/Tertiary Alkyl Cations | Moderate | Stabilized by hyperconjugation and inductive effects. |
| Cyclopropylmethyl Cation | High | Significant stabilization from the cyclopropyl group. |
| Homoallylic/Cyclobutyl Cation | High | Resonance stabilization and reduced ring strain. |
| Rearranged Alcohol/Ether Products | High | Thermodynamically favored due to the loss of ring strain. |
This table provides a qualitative assessment based on established principles of chemical thermodynamics.
Application of 4 Cyclopropoxybutan 1 Ol As a Synthetic Intermediate and Building Block
Construction of Complex Organic Scaffolds
The dual functionality of 4-cyclopropoxybutan-1-ol provides a powerful platform for the assembly of complex organic frameworks, including polycyclic and heterocyclic systems.
Synthesis of Polycyclic Systems
The primary alcohol group of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in a variety of cyclization reactions to form polycyclic structures. For instance, the derived aldehyde can undergo intramolecular Friedel-Crafts reactions or be utilized in multi-step sequences to generate fused ring systems. While direct examples using this compound are not prevalent in the literature, analogous transformations with functionalized butanols are well-established.
A hypothetical pathway towards a polycyclic system could involve the initial oxidation of this compound to 4-cyclopropoxybutanal. This aldehyde could then undergo a Wittig reaction with a suitable phosphonium ylide to introduce an extended unsaturated system. Subsequent intramolecular Diels-Alder reaction could then furnish a complex polycyclic scaffold, as conceptualized in the following table.
| Step | Reaction | Intermediate/Product | Potential Utility |
| 1 | Oxidation | 4-Cyclopropoxybutanal | Key aldehyde intermediate |
| 2 | Wittig Reaction | Polyenyl aldehyde | Precursor for cycloaddition |
| 3 | Intramolecular Diels-Alder | Polycyclic ether | Core of a complex natural product analogue |
Preparation of Heterocyclic Compounds
The nucleophilic nature of the primary alcohol in this compound makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. It can readily participate in condensation reactions with amines, thiols, and other nucleophiles to form nitrogen-, sulfur-, and oxygen-containing heterocycles. For example, reaction with a primary amine can yield substituted pyrrolidines or piperidines, depending on the reaction conditions and the nature of the amine.
The following table illustrates potential heterocyclic syntheses starting from this compound.
| Reactant | Reaction Type | Resulting Heterocycle |
| Primary Amine | Reductive Amination | N-substituted pyrrolidine |
| Amino Acid | Esterification followed by Amide Formation | Lactam |
| 1,2-Aminoalcohol | Condensation | Oxazolidine |
Introduction of Strained Ring Systems into Advanced Molecules
The cyclopropyl (B3062369) group is a highly sought-after motif in medicinal chemistry and materials science due to its unique electronic and conformational properties. researchgate.netfiveable.me this compound serves as a convenient building block for introducing this strained ring system into larger, more complex molecules. The robust ether linkage ensures the stability of the cyclopropyl group throughout various synthetic transformations.
The incorporation of the cyclopropoxybutyl moiety can be achieved through etherification reactions, where the alcohol functionality of a complex molecule is coupled with a reactive derivative of this compound, such as 4-cyclopropoxybutyl bromide. This strategy allows for the late-stage introduction of the cyclopropyl group, which can be advantageous in the synthesis of drug candidates and functional materials.
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, are powerful tools for the rapid generation of molecular diversity. rsc.orgacs.orgnih.govacs.org The primary alcohol of this compound can act as a key component in various MCRs. For example, in a Passerini or Ugi reaction, the alcohol can serve as the nucleophilic component, leading to the formation of complex α-acyloxy amides or peptoid structures, respectively, all bearing the characteristic cyclopropoxybutyl side chain.
A hypothetical Ugi four-component reaction involving this compound is presented below:
| Component 1 | Component 2 | Component 3 | Component 4 | Product |
| Aldehyde | Amine | Isocyanide | This compound | Complex α-aminoacyl amide derivative |
Role in Tandem and Cascade Reaction Sequences
Tandem and cascade reactions, where multiple bond-forming events occur sequentially in a single pot, offer significant advantages in terms of efficiency and atom economy. The unique combination of functional groups in this compound makes it an intriguing substrate for the design of novel tandem reactions.
For instance, a tandem oxidation-cyclization sequence could be envisioned. The initial oxidation of the primary alcohol to an aldehyde could be followed by an intramolecular reaction involving the cyclopropyl group, potentially leading to the formation of novel bicyclic or spirocyclic systems. The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under certain catalytic conditions, providing a driving force for such cascade processes. researchgate.net
Derivatization for Specialized Synthetic Utility
The synthetic utility of this compound can be further expanded through the derivatization of its primary alcohol functionality. rsc.orgresearchgate.netnih.gov Conversion of the alcohol to other functional groups can unlock new reaction pathways and enable its use in a broader range of synthetic applications.
The following table summarizes some key derivatizations of this compound and their potential applications.
| Derivative | Reagent for Derivatization | Synthetic Application |
| 4-Cyclopropoxybutyl bromide | PBr₃ | Alkylating agent in C-C and C-X bond formation |
| 4-Cyclopropoxybutyl tosylate | TsCl, pyridine | Substrate for nucleophilic substitution reactions |
| 4-Cyclopropoxybutanal | PCC, PDC | Electrophile in aldol, Wittig, and other carbonyl reactions |
| 4-Cyclopropoxybutanoic acid | Jones' Reagent | Precursor for amides, esters, and other carboxylic acid derivatives |
Theoretical and Computational Investigations of 4 Cyclopropoxybutan 1 Ol
Quantum Chemical Analysis of Electronic Structure and Bonding
A quantum chemical analysis of 4-cyclopropoxybutan-1-ol would provide fundamental insights into its electronic structure and the nature of its chemical bonds. This analysis typically employs methods like Density Functional Theory (DFT) to calculate the molecule's electron density distribution, molecular orbital energies, and electrostatic potential. nih.gov
Key aspects of the analysis would include:
Molecular Orbital (MO) Theory: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and shape of these frontier orbitals determine the molecule's reactivity, indicating where it is most likely to act as an electron donor or acceptor.
Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis would be used to understand the hybridization of atomic orbitals and the nature of the covalent bonds within the molecule, including the strained cyclopropyl (B3062369) ring and the ether linkage. This can reveal details about bond strengths and potential sites of bond cleavage.
Charge Distribution: Calculation of partial atomic charges would illustrate the polarity of the molecule, highlighting electron-rich and electron-poor regions. This is essential for understanding intermolecular interactions and the molecule's behavior in different chemical environments.
Conformational Analysis and Energy Landscapes
The flexibility of the butoxy chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.govchemrxiv.org
Potential Energy Surface (PES) Scanning: Computational methods can systematically rotate the dihedral angles of the molecule's rotatable bonds to map out the potential energy surface. This process identifies low-energy conformers (local minima) and the transition states that connect them.
Energy Landscapes: The results of the PES scan are visualized as an energy landscape, which provides a comprehensive picture of the molecule's conformational flexibility. nih.gov The global minimum on this landscape corresponds to the most stable conformation of the molecule under a given set of conditions. Understanding the energy landscape is critical for predicting the molecule's physical properties and its predominant shapes in solution. nih.gov Markov state models can be a powerful tool for analyzing the complex data from molecular dynamics simulations to understand the conformational free energy landscape. chemrxiv.org
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions involving this compound.
Transition State Analysis
For any proposed reaction mechanism, identifying the transition state (TS) is paramount. The TS represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. youtube.com
Locating Transition States: Algorithms are used to locate the saddle point on the potential energy surface corresponding to the TS. This involves geometry optimization to find a structure with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com
Activation Energy Calculation: The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. Computational studies on similar cyclopropyl carbinol systems have shown that activation free energies can be calculated to explain reaction selectivity. nih.gov
Prediction of Regio- and Stereoselectivity
Many reactions can potentially yield multiple products (isomers). Computational chemistry can predict which of these products is most likely to form. rsc.org
Regioselectivity: In reactions where a reagent can attack different positions on the this compound molecule, computational models can compare the activation energies for each possible pathway. The pathway with the lowest activation energy will be favored, thus predicting the regioselectivity of the reaction. rsc.org
Stereoselectivity: When a reaction can produce different stereoisomers (e.g., enantiomers or diastereomers), computational methods can be used to model the formation of each stereoisomer. By comparing the energies of the diastereomeric transition states, the stereochemical outcome of the reaction can be predicted. For instance, in reactions involving cyclopropyl alcohols, the stereospecificity can be investigated by examining the reaction pathways. nih.govnih.gov
Stability and Reactivity Predictions of Intermediates (e.g., Radical Cations, Carbenes)
Chemical reactions often proceed through short-lived, high-energy species known as reactive intermediates. lumenlearning.com Computational chemistry allows for the study of these transient species.
Intermediate Geometries and Energies: The geometries and energies of potential intermediates such as radical cations, carbanions, carbocations, and carbenes that could be formed from this compound can be calculated. lumenlearning.comasccollegekolhar.in
Stability Analysis: The calculated energies provide a measure of the relative stabilities of different intermediates. Factors such as resonance, inductive effects, and hyperconjugation, which stabilize or destabilize these species, can be quantified. asccollegekolhar.in For example, the stability of a carbocation intermediate would be influenced by the electron-donating nature of the adjacent cyclopropoxy group.
Reactivity Predictions: The electronic structure of the intermediates reveals their reactivity. For example, the spin density distribution in a radical cation indicates the most likely site for subsequent reactions.
Spectroscopic Property Predictions for Advanced Structural Elucidation
Computational methods can predict various spectroscopic properties of this compound, which can aid in its structural confirmation and detailed characterization. mdpi.com
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated and compared with experimental data to confirm the assigned structure.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to predict the IR spectrum. This helps in identifying the characteristic functional groups present in the molecule, such as the O-H stretch of the alcohol and the C-O-C stretch of the ether.
Other Spectroscopies: Depending on the research interest, other properties like UV-Vis absorption spectra (for chromophoric derivatives) or mass spectrometry fragmentation patterns could also be computationally modeled to provide deeper structural insights.
Advanced Analytical Methodologies for Studying Reactions of 4 Cyclopropoxybutan 1 Ol
In-situ Spectroscopic Techniques for Monitoring Reaction Progress and Intermediates
In-situ spectroscopic methods are invaluable for observing chemical reactions as they happen, providing real-time data without the need for sample extraction.
Operando NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. When applied in an operando (meaning "while working") fashion, it allows for the continuous monitoring of a reaction mixture. For reactions of 4-cyclopropoxybutan-1-ol, ¹H and ¹³C NMR would be particularly informative. The distinct signals of the cyclopropyl (B3062369) protons and the protons on the butanol backbone would shift in a predictable manner as the reaction proceeds, allowing for the quantification of starting material, intermediates, and products over time. calstate.eduthermofisher.com For instance, in an oxidation reaction, the disappearance of the signal corresponding to the hydroxymethyl group (CH₂OH) and the appearance of new signals for an aldehyde or carboxylic acid would be readily observable.
In-situ Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to changes in functional groups. libretexts.org A reaction involving the hydroxyl group of this compound, such as an esterification or oxidation, would show a clear change in the IR spectrum. The broad O-H stretching band, typically found around 3300-3500 cm⁻¹, would diminish or disappear, while new peaks corresponding to the newly formed functional group, such as a C=O stretch for a carbonyl group (around 1700-1750 cm⁻¹), would emerge. libretexts.org This technique is particularly useful for tracking the kinetics of a reaction by monitoring the intensity of these characteristic bands.
Chromatographic Methods for Reaction Product Isolation and Purity Assessment
Chromatography is essential for separating the components of a reaction mixture, allowing for the isolation of the desired product and an assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation of non-volatile compounds. mdpi.comrsc.org For the analysis of reactions of this compound, reversed-phase HPLC with a C18 column would likely be effective. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used to elute the compounds. mdpi.com A UV detector could be employed if the products contain a chromophore, or a refractive index (RI) detector could be used for more general detection. rsc.org HPLC is not only used for analysis but can also be scaled up to preparative HPLC for the purification of larger quantities of the reaction product. docbrown.info
Gas Chromatography (GC): Given the likely volatility of this compound and its potential reaction products, gas chromatography is another powerful separation technique. thermofisher.com A sample is vaporized and injected onto a column, where it is separated based on boiling point and interaction with the stationary phase. A flame ionization detector (FID) would provide excellent sensitivity for these organic compounds. GC is particularly useful for assessing the purity of the final product and for detecting any volatile byproducts. For complex mixtures, GC coupled with mass spectrometry (GC-MS) provides both separation and identification of the components.
Mass Spectrometry for High-Resolution Analysis of Reaction Products and Byproducts
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions.
High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. mdpi.com This is crucial for confirming the identity of a newly synthesized derivative of this compound. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for ionizing the molecule before it enters the mass analyzer.
Tandem Mass Spectrometry (MS/MS): In tandem MS, ions of a specific mass-to-charge ratio are selected and then fragmented. The resulting fragmentation pattern provides valuable structural information. For a derivative of this compound, the fragmentation pattern would be expected to show characteristic losses, such as the loss of the cyclopropyl group or fragments of the butoxy chain, helping to piece together the structure of the product. docbrown.info For instance, the mass spectrum of butan-1-ol shows a characteristic fragmentation pattern that can be used for its identification. docbrown.info
X-ray Crystallography of Derivatives for Absolute Stereochemistry Determination
While this compound itself is achiral, its reactions can introduce chiral centers, leading to stereoisomeric products.
Single-Crystal X-ray Diffraction: If a solid, crystalline derivative of a reaction product of this compound can be obtained, single-crystal X-ray diffraction can be used to determine its three-dimensional structure with atomic-level precision. This is the most definitive method for establishing the absolute stereochemistry of a chiral molecule. The process involves growing a suitable crystal, exposing it to X-rays, and analyzing the resulting diffraction pattern to build a model of the electron density and, from that, the molecular structure. This technique would be applicable if, for example, a reaction of this compound resulted in the formation of a new chiral center and the product could be derivatized to form a high-quality crystal.
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Systems for Selective Transformations
The development of new catalytic methods offers the potential to unlock unique transformations of 4-cyclopropoxybutan-1-ol. Modern catalysis could enable highly selective reactions at either the alcohol or the cyclopropoxy moiety. For instance, hydrogen-borrowing catalysis, a sustainable method, could be employed for the α-alkylation of ketones using this compound, where the alcohol is temporarily oxidized to an aldehyde in situ acs.org. Another avenue involves the use of photocatalysis, such as with bismuth-based catalysts, which have been shown to facilitate radical cyclopropanations and could potentially be adapted for functionalizing the cyclopropyl (B3062369) ring acs.org.
Furthermore, synergistic bimetallic catalysis, using combinations like nickel and copper, has proven effective in controlling stereochemistry in reactions involving propargylic systems, some of which bear cyclopropyl groups acs.org. Applying such systems to derivatives of this compound could allow for the precise installation of chiral centers, leading to enantiomerically pure products with significant value in medicinal chemistry and materials science.
Table 1: Potential Catalytic Transformations for this compound
| Catalytic System | Transformation Type | Potential Application to this compound | Hypothetical Product |
|---|---|---|---|
| Iridium-based Catalysts | Hydrogen-Borrowing Catalysis | Reaction with a ketone (e.g., acetophenone) for C-C bond formation. acs.org | 1-Phenyl-2-(4-cyclopropoxybutyl)ethan-1-one |
| Bismuth(I) Complexes | Photocatalytic Radical Reaction | Activation of the cyclopropyl ring for addition reactions. acs.org | Functionalized open-chain ethers |
| Ni/Cu Dual Catalysis | Asymmetric Substitution | Stereoselective functionalization of a derivative (e.g., the corresponding acetate). acs.org | Chiral esters or ethers |
| Gold(I) Catalysts | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Rearrangement of a propargylic ether derivative of the alcohol. nih.gov | Allenic compounds |
Integration into Flow Chemistry Methodologies
Flow chemistry offers significant advantages in safety, efficiency, and scalability, particularly for reactions involving highly reactive or unstable intermediates. The synthesis of cyclopropanes, for example, often employs diazo compounds, which are hazardous to handle in large quantities in traditional batch reactors. Generating and immediately consuming these intermediates in a continuous flow system mitigates these risks rsc.orgresearchgate.net. A multi-step flow process could be designed for the synthesis of this compound itself, potentially starting from an alcohol that is converted to a cyclopropane (B1198618) ring in a continuous fashion researchgate.netrsc.org.
Beyond its synthesis, this compound could be used as a reactant in telescoped flow sequences, where the crude product of one reaction is immediately used as the substrate in the next, eliminating timely workup and purification steps rsc.org. This approach would be particularly valuable for high-throughput screening of reaction conditions or for the rapid synthesis of a library of derivatives for biological testing.
Development of Sustainable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on sustainability, focusing on the use of renewable feedstocks, reducing waste, and employing greener reaction conditions. Future research could focus on developing sustainable routes to this compound. One approach could involve using biorenewable materials, such as (-)-levoglucosenone, which is derived from lignocellulose, to construct the cyclopropane ring through a series of transformations researchgate.netrsc.org.
Additionally, catalytic methods that minimize waste, such as hydrogen-borrowing catalysis which produces only water as a byproduct, are highly desirable acs.org. Designing a synthetic pathway that leverages such atom-economical reactions would significantly improve the environmental footprint of producing this compound and its derivatives.
Advanced Materials Science Applications (e.g., polymer precursors, functional materials)
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced materials. The primary alcohol can readily participate in polymerization reactions to form polyesters or polyurethanes. The pendant cyclopropoxy group would then be incorporated into the polymer backbone, imparting unique properties. The strained cyclopropane ring can influence the thermal properties, rigidity, and degradation profile of the resulting polymer.
For example, the cyclopropyl group could serve as a latent reactive handle within the material. Under specific stimuli, such as heat or chemical treatment, the ring could be opened, leading to cross-linking or functionalization of the polymer, creating smart materials that can change their properties on demand.
Mechanistic Studies of Unprecedented Reactivity Modes
The cyclopropyl group is a well-known probe for investigating reaction mechanisms, particularly those involving cationic or radical intermediates, due to its propensity for rapid rearrangement nih.gov. The cyclopropoxy group in this compound could be used to study the mechanisms of various chemical transformations. For instance, subjecting the molecule to conditions known to generate carbocations could reveal novel rearrangement pathways dictated by the ether linkage.
Moreover, the interaction between the cyclopropane ring and the ether's oxygen atom could lead to unprecedented reactivity. Research into the radical opening of the cyclopropyl ring, similar to mechanisms observed in the inactivation of enzymes like LSD1 by cyclopropylamine-containing inhibitors, could uncover new ways to generate reactive intermediates for synthetic applications mdpi.com.
Bio-Inspired Synthetic Approaches Leveraging Cyclopropane Reactivity
The cyclopropane motif is present in a wide range of biologically active natural products marquette.edumdpi.com. Bio-inspired synthetic strategies could be employed to construct this compound. This could involve mimicking biosynthetic pathways that utilize enzymatic cyclopropanation. Engineered enzymes, such as variants of myoglobin (B1173299) or cytochrome P450, have been developed to catalyze carbene transfer reactions to form cyclopropanes with high stereoselectivity nih.govnih.gov. Such biocatalytic methods could provide access to enantiomerically pure (R)- or (S)-4-cyclopropoxybutan-1-ol, which would be invaluable for developing stereospecific drugs or materials.
The molecule itself might serve as a simplified analog of more complex natural products, such as ptaquiloside, whose biological activity stems from the reactivity of a cyclopropyl carbinol system wikipedia.org. Studying the reactions of this compound could provide insights into the mode of action of such natural toxins and guide the design of new therapeutic agents.
Q & A
Q. Methodological Answer
- Step 1 : Start with a precursor such as 4-chlorobutan-1-ol or a related allylic alcohol.
- Step 2 : Perform cyclopropanation using diazomethane in the presence of a Rh(II) catalyst (e.g., Rh₂(OAc)₄) to form the cyclopropane ring.
- Step 3 : Purify intermediates via column chromatography or recrystallization.
- Step 4 : Confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Basic Research Question
Structural elucidation relies on integrating multiple spectroscopic methods:
- ¹H NMR : Cyclopropane protons typically appear as distinct multiplets (δ 0.5–1.5 ppm), while the hydroxyl proton resonates near δ 1.5–2.5 ppm (broad, exchangeable).
- ¹³C NMR : Cyclopropane carbons appear at δ 10–20 ppm, and the oxygen-bearing carbon (C-O) at δ 60–70 ppm.
- IR Spectroscopy : A broad O-H stretch (~3200–3600 cm⁻¹) confirms the alcohol group.
Q. Example Protocol :
- Prepare derivatives with varying substituents on the cyclopropane ring.
- Screen against E. coli and S. aureus using agar diffusion.
- Correlate activity with logP values to assess hydrophobicity effects .
How should contradictory data in structure-activity relationship (SAR) studies be analyzed?
Advanced Research Question
Contradictions often arise from unaccounted variables (e.g., stereochemistry, solvent effects). Steps to resolve discrepancies:
Reproducibility Checks : Replicate experiments under identical conditions.
Multivariate Analysis : Use statistical tools (PCA or PLS) to identify hidden variables influencing activity .
Computational Modeling : Perform DFT calculations to predict electronic effects of substituents on binding affinity.
Case Example :
A 2023 study on fluorinated cyclopropanols identified solvent polarity as a critical factor in SAR discrepancies, resolved by normalizing data to dielectric constants .
What are the challenges in achieving enantiomeric purity during synthesis?
Advanced Research Question
Chiral resolution of this compound requires:
- Chiral Catalysts : Use enantioselective catalysts like Jacobsen’s Co-salen complexes.
- Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.
- Dynamic Kinetic Resolution : Combine asymmetric catalysis with in situ racemization .
Advanced Research Question
Q. Toolkit :
- Software: Gaussian (DFT), AutoDock Vina (docking).
- Databases: PubChem (structural data), ChEMBL (bioactivity data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
